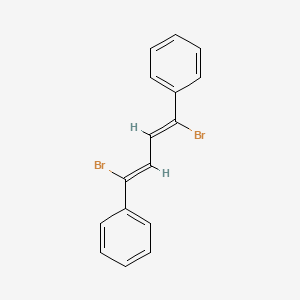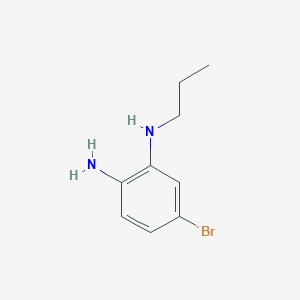
5-bromo-N1-propylbenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N1-propylbenzene-1,2-diamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom at the 5th position of the benzene ring and a propyl group attached to the nitrogen atom of the benzene-1,2-diamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N1-propylbenzene-1,2-diamine typically involves a multi-step process. One common method includes the following steps:
Nitration and Reduction: The nitration of the benzene ring followed by reduction can introduce amino groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N1-propylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino groups or reduce any nitro groups present.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
5-Bromo-N1-propylbenzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-N1-propylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The bromine and amino groups play a crucial role in its reactivity and biological activity. The compound can form hydrogen bonds, interact with enzymes, and participate in redox reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-N1-methylbenzene-1,2-diamine: Similar structure but with a methyl group instead of a propyl group.
5-Bromo-N1-ethylbenzene-1,2-diamine: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
5-Bromo-N1-propylbenzene-1,2-diamine is unique due to the presence of the propyl group, which can influence its physical and chemical properties, such as solubility, reactivity, and biological activity. The specific arrangement of functional groups makes it a valuable compound for various applications.
Properties
Molecular Formula |
C9H13BrN2 |
|---|---|
Molecular Weight |
229.12 g/mol |
IUPAC Name |
4-bromo-2-N-propylbenzene-1,2-diamine |
InChI |
InChI=1S/C9H13BrN2/c1-2-5-12-9-6-7(10)3-4-8(9)11/h3-4,6,12H,2,5,11H2,1H3 |
InChI Key |
QMTOIMSNOIWAIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C(C=CC(=C1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,7R,8R)-8-(trifluoromethyl)-2-azabicyclo[5.1.0]octane hydrochloride](/img/structure/B13642254.png)




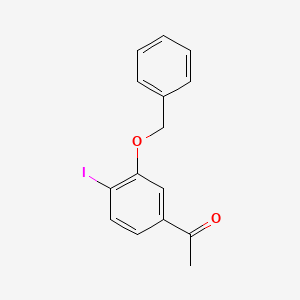

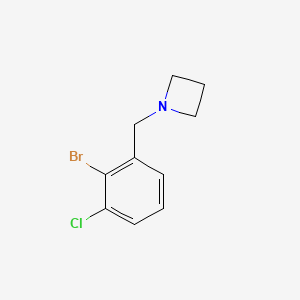

![4-{8-Azaspiro[4.5]decan-8-yl}-4-oxobutanoic acid](/img/structure/B13642286.png)

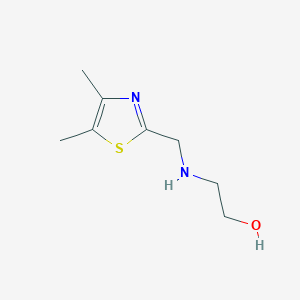
![9-(4'-Bromo-[1,1'-biphenyl]-3-yl)-9H-carbazole](/img/structure/B13642310.png)
